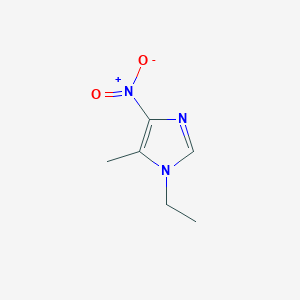

1-ethyl-5-methyl-4-nitro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-4-7-6(5(8)2)9(10)11/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLBLHCXOJGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 5 Methyl 4 Nitro 1h Imidazole and Its Precursors

Strategies for Imidazole (B134444) Ring Functionalization

Functionalization of the imidazole ring is achieved through a variety of reactions, with electrophilic substitution being a primary method for introducing substituents onto the carbon atoms of the ring. numberanalytics.comglobalresearchonline.net The inherent aromaticity and the presence of two nitrogen atoms make the imidazole ring an electron-rich system, generally reactive towards electrophiles. nih.govpearson.com The synthesis of the target compound hinges on two key functionalization strategies: nitration and alkylation.

The introduction of a nitro group onto the imidazole ring is a crucial step in the synthesis of 1-ethyl-5-methyl-4-nitro-1H-imidazole. This is typically accomplished through electrophilic aromatic substitution. However, the nitration of N-substituted imidazoles can be challenging, often requiring carefully controlled conditions to achieve the desired regioselectivity and avoid the formation of undesired isomers or byproducts. researchgate.net

Electrophilic aromatic substitution on the imidazole ring proceeds via a mechanism involving the attack of an electrophile by the electron-rich aromatic system. globalresearchonline.netuobabylon.edu.iq In the case of nitration, the active electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and a strong dehydrating acid, most commonly concentrated sulfuric acid. uobabylon.edu.iqgoogle.com

The mechanism involves two main steps:

Formation of a sigma complex: The π-electron system of the 1-ethyl-5-methyl-1H-imidazole ring acts as a nucleophile, attacking the electrophilic nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring and is typically the rate-determining step of the reaction. uobabylon.edu.iq

Re-aromatization: A weak base present in the reaction medium (such as HSO₄⁻ or H₂O) abstracts a proton from the carbon atom to which the nitro group has attached. This restores the aromatic π-system, yielding the final product, this compound.

The imidazole ring is susceptible to electrophilic attack, with substitutions generally favored at the C4 or C5 positions over the C2 position, unless the C4 and C5 positions are blocked. nih.govuobabylon.edu.iq

The regioselectivity of the nitration reaction on the 1-ethyl-5-methyl-1H-imidazole precursor is dictated by the directing effects of the substituents already present on the ring. Both the N1-ethyl group and the C5-methyl group are electron-donating groups, which activate the imidazole ring towards electrophilic attack.

N1-Ethyl Group: As an N-alkyl group, it is an activating group. It directs incoming electrophiles to the positions ortho (C2 and C5) and para (C4) relative to itself. Since the C5 position is already occupied by a methyl group, its activating effect would primarily influence the C2 and C4 positions.

C5-Methyl Group: The methyl group is also an activating, ortho-para director. It strongly activates the ortho position (C4) and, to a lesser extent, the para position (C2).

The combined influence of these two groups results in a strong activation of the C4 position. The C5-methyl group directs powerfully to the adjacent C4 position, and this is complemented by the para-directing effect of the N1-ethyl group. While the C2 position is also activated by both substituents, electrophilic substitution at C2 in imidazoles is generally less favored than at C4 or C5 due to the electronic characteristics of the ring. globalresearchonline.netuobabylon.edu.iq Consequently, the nitration of 1-ethyl-5-methyl-1H-imidazole is expected to proceed with high regioselectivity to yield the desired this compound.

| Nitrating Agent | Catalyst/Solvent | Temperature | Typical Substrate | Reference |

|---|---|---|---|---|

| Concentrated HNO₃ | Concentrated H₂SO₄ | < 15°C to 130°C | Imidazole | uobabylon.edu.iqicm.edu.pl |

| Concentrated HNO₃ | Trifluoroacetic Anhydride (TFAA) | 0-5°C | 1-Methylimidazole | researchgate.net |

| Potassium Nitrate (B79036) (KNO₃) | Trifluoroacetic Anhydride (TFAA) in THF | 0-4°C | 1-Formyl-imidazole | patsnap.com |

| Dilute HNO₃ | Aqueous Sodium Dodecylsulfate (SDS) | Room Temperature | Aromatic Compounds | rsc.org |

The synthesis of the precursor, 1-ethyl-5-methyl-1H-imidazole, is achieved by the N-alkylation of 4(5)-methylimidazole. Due to the tautomerism of the starting material, this reaction can potentially lead to a mixture of two regioisomers: 1-ethyl-4-methyl-1H-imidazole and 1-ethyl-5-methyl-1H-imidazole. Therefore, controlling the regioselectivity of this step is essential.

The N-alkylation of imidazoles is a well-established transformation that can be carried out using various alkylating agents under different conditions. otago.ac.nz The reaction typically involves the deprotonation of the imidazole N-H with a base, followed by nucleophilic attack of the resulting imidazolate anion on the electrophilic alkylating agent.

Common alkylating agents include alkyl halides (e.g., ethyl iodide, ethyl bromide) and alkyl sulfates (e.g., diethyl sulfate). google.com The choice of base and solvent is crucial for the reaction's efficiency and selectivity. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and hydrides (NaH). researchgate.netorganic-chemistry.org Solvents can range from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) to alcohols or even ionic liquids. otago.ac.nzorganic-chemistry.org Reaction temperatures can vary from room temperature to elevated temperatures to improve reaction rates. researchgate.net

| Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Alkyl Halides (e.g., Benzyl Halides) | K₂CO₃ | DMF | Room Temperature | researchgate.net |

| Alkyl Halides | KOH | Ionic Liquids | Not specified | organic-chemistry.org |

| Diethyl Sulfate | None (Neutral conditions) | None or Formic Acid | 100-200°C | google.com |

| 1-Bromobutane | Alkaline Carbons (e.g., Cs-exchanged) | Dry Media | 60°C (333 K) | researchgate.net |

| Alkyl Triflates | None | Toluene (B28343) or CH₂Cl₂ | 0°C to -78°C | clockss.org |

| Dimethyl Sulfate | Not specified | Not specified | Not specified | umich.edu |

For an unsymmetrical imidazole like 4(5)-methylimidazole, N-alkylation can occur at either of the two ring nitrogen atoms, leading to a mixture of products. The ratio of the resulting 1,4- and 1,5-disubstituted isomers is influenced by several factors. otago.ac.nz

Steric Effects: The presence of the methyl group at the C4(5) position creates steric hindrance. Alkylation is generally favored at the less sterically hindered nitrogen atom. In the 4-methyl tautomer, the N1 position is less hindered than the N3 position. In the 5-methyl tautomer, the N1 and N3 positions have more comparable steric environments with respect to the adjacent methyl group. However, attack at the nitrogen distal to the substituent (N1 in the 4-methyl tautomer) is often preferred, leading to the 1,4-isomer. otago.ac.nz

Electronic Effects: The methyl group is weakly electron-donating, which slightly increases the electron density of the ring but has a less pronounced electronic directing effect compared to strong electron-withdrawing or donating groups. For substituents with electron-withdrawing properties, alkylation often occurs at the nitrogen atom further away from the substituent. otago.ac.nz

Reaction Conditions: The regiochemical outcome can also depend on whether the reaction is performed under neutral or basic conditions. In basic media, the imidazolate anion is the reacting species, and the product ratio is largely governed by steric and electronic factors. Under neutral conditions, the free imidazole base is alkylated, and the tautomeric equilibrium of the starting material can play a dominant role in determining the product distribution. otago.ac.nz

To obtain the desired 1-ethyl-5-methyl-1H-imidazole precursor, reaction conditions would need to be optimized to favor alkylation at the nitrogen atom that ultimately becomes the N1 position in the final named product. This often requires careful selection of the alkylating agent, base, solvent, and temperature, or may necessitate a separation of the resulting isomeric mixture. clockss.org

Introduction of Methyl Group at C5 Position

The introduction of a methyl group at the C5 position of the imidazole ring is a critical step in forming the precursor for this compound. The synthesis often begins with a pre-functionalized imidazole core. While direct C5-methylation of a pre-formed nitroimidazole is challenging, synthetic strategies typically involve building the ring with the methyl group already in place or introducing it via a precursor that facilitates its placement.

One common approach is to use a starting material like a 2-methylimidazole (B133640) or a 4-methylimidazole (B133652) and then perform subsequent reactions. For instance, the Debus-Radziszewski imidazole synthesis allows for the creation of polysubstituted imidazoles by condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org By selecting the appropriate starting materials, a methyl group can be incorporated at the desired position on the imidazole scaffold. Another strategy involves the use of building blocks where the C4 and C5 positions can be selectively functionalized, for example, through lithiation followed by reaction with an electrophile, although this is more common for aryl group additions. nih.gov

Multi-Step Synthesis Pathways

The construction of this compound is typically achieved through multi-step pathways that allow for controlled, regioselective introduction of each substituent. These pathways often involve the sequential addition of the nitro group and the alkyl substituents to the imidazole core.

A prevalent strategy for synthesizing N-alkylated nitroimidazoles involves a sequential process of nitration followed by alkylation. In this approach, a suitable methylimidazole precursor is first nitrated to introduce the nitro group, typically at the C4 or C5 position. The resulting methyl-nitroimidazole is then N-alkylated to add the ethyl group at the N1 position.

The nitration of imidazoles is commonly performed using a mixture of concentrated nitric acid and sulfuric acid. researchgate.netgoogle.com The position of nitration is influenced by the substituents already present on the ring and the reaction conditions. For example, the nitration of 2-methylimidazole yields 2-methyl-4(5)-nitroimidazole. researchgate.net

Once the nitro-methylimidazole intermediate is obtained, the final step is N-alkylation. This reaction is sensitive to the position of the nitro group and the reaction conditions, including the base and solvent used. derpharmachemica.comresearchgate.net Various alkylating agents can be employed, and the reaction conditions are optimized to favor alkylation at the N1 position. derpharmachemica.comresearchgate.net

Table 1: Conditions for N-Alkylation of Nitroimidazoles This table presents data on the alkylation of related nitroimidazole compounds, illustrating the reaction conditions typically employed.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-nitroimidazole | Various | K2CO3 | Acetonitrile | 60 | 66-85 | derpharmachemica.com |

| 5-nitroimidazole | Ethyl bromoacetate | K2CO3 | Acetonitrile | 60 | 96 | derpharmachemica.com |

| 4(5)-nitroimidazole | Various | KOH or K2CO3 | DMSO or DMF | Room Temp. | Low | derpharmachemica.com |

An innovative approach that combines dehydration and nitration has been developed to improve efficiency and safety. This protocol involves the formation of a nitrate salt of the imidazole precursor, followed by nitration. A specific example is the preparation of 5-chloro-1-methyl-4-nitroimidazole, which demonstrates the principles of this method. google.com

In this process, 5-chloro-1-methylimidazole (B19843) is first mixed with nitric acid in a solvent such as toluene. The mixture then undergoes azeotropic dehydration to remove water, which facilitates the formation of 5-chloro-1-methylimidazole nitrate. google.com This salt is subsequently subjected to nitration conditions, typically involving sulfuric acid, to yield the final product. google.com This method is noted for being a more controlled process compared to direct nitration with mixed acids. google.com

Green Chemistry Principles in Synthetic Design

The synthesis of nitroimidazoles is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. pharmacyjournal.inresearchgate.net

The choice of solvent is a key consideration in green synthetic chemistry. Traditional syntheses of nitroimidazole derivatives often employ solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chlorinated solvents like chloroform. derpharmachemica.comgoogle.com These solvents are effective but pose environmental and health concerns. Green chemistry encourages the use of safer alternatives such as water, ethanol, or even solvent-free conditions. pharmacyjournal.innih.gov

For instance, a green approach for the synthesis of 2-nitroimidazole (B3424786) has been developed using oxone as an oxidant in water, avoiding harsh acids and organic solvents. nih.gov Furthermore, processes are being designed to allow for the recovery and reuse of solvents. The azeotropic dehydration-nitration protocol, for example, allows for the recycling of solvents and extractants like toluene and chloroform, reducing waste and production costs. google.com

Conventional nitration reactions using mixed nitric and sulfuric acids are known to produce significant hazardous byproducts, including nitrogen oxides (NOx) and various undesired nitrated isomers. google.com These byproducts not only reduce the yield and purity of the desired product but also pose a significant environmental hazard.

Green synthetic strategies focus on minimizing these byproducts. The azeotropic dehydration-nitration method significantly reduces the emission of harmful gases like nitrogen oxides. google.com Another approach involves treating the spent nitration reaction mixture at elevated temperatures to destroy unwanted byproducts before product recovery, leading to higher purity. google.com The development of alternative nitrating agents that operate under milder conditions, such as the in situ generation of the active nitrating species from potassium nitrate and trifluoroacetic anhydride, also represents a step toward reducing hazardous waste. patsnap.com A green synthesis method for metronidazole, a related nitroimidazole, has also been patented, highlighting the move towards more environmentally friendly production. google.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR and ¹³C NMR data, which are crucial for determining the proton and carbon environments within the molecule, could not be located for 1-ethyl-5-methyl-4-nitro-1H-imidazole. Consequently, an analysis of chemical shifts, coupling constants, and connectivity is not possible. Information regarding the application of two-dimensional NMR techniques like COSY for proton assignment or solid-state NMR for studying its structural dynamics is also unavailable.

Infrared (IR) and Raman Spectroscopy

Similarly, specific IR and Raman spectra for this compound have not been found in the surveyed literature. This prevents the identification and analysis of key functional group vibrations, most notably those corresponding to the nitro group (NO₂), which typically exhibit strong, characteristic absorption bands in IR and Raman spectroscopy.

Without access to primary research articles or database entries containing the synthesis and characterization of this compound, a scientifically accurate and detailed article conforming to the provided structure cannot be generated. Further experimental investigation would be required to produce the necessary spectroscopic data for a thorough analysis of this specific compound.

To provide a scientifically accurate and verifiable report, experimental data from techniques such as vibrational spectroscopy, mass spectrometry, and X-ray crystallography are essential. The absence of such peer-reviewed data for "this compound" prevents a detailed discussion on its molecular vibrations, fragmentation patterns, and definitive crystal structure.

Further empirical research is required to fully characterize this compound and provide the necessary data for a complete scientific profile as outlined.

X-ray Crystallography

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of nitroimidazole derivatives is significantly influenced by a variety of intermolecular interactions, including hydrogen bonds and π-π stacking.

Hydrogen Bonding: In many substituted nitroimidazoles, classical hydrogen bonds are not present, especially when the imidazole (B134444) ring is N-substituted, as in this compound. However, weaker C—H···O and C—H···N interactions are commonly observed. For instance, in the crystal structure of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, several weak C—H⋯O, C—H⋯N, and C—H⋯Cl interactions are key in connecting molecules into dimers and layers iucr.org. Similarly, weak intermolecular C—H⋯O and C—H⋯N hydrogen bonding is present in the crystal structure of 1-methyl-5-nitro-1H-imidazole nih.gov. These types of weak hydrogen bonds would likely play a significant role in the crystal structure of this compound, with the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring acting as potential acceptors.

π-π Stacking: Aromatic rings, such as the imidazole ring, can interact through π-π stacking. This type of interaction is observed in the crystal structure of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate, which features weak π–π stacking interactions with a centroid–centroid distance of 3.894 (2) Å nih.gov. The presence and geometry of π-π stacking in this compound would depend on the relative orientation of the imidazole rings in the crystal lattice, which is influenced by the steric and electronic effects of the ethyl, methyl, and nitro substituents.

A summary of intermolecular interactions found in similar compounds is presented below.

| Compound Name | Hydrogen Bonding Interactions | π-π Stacking Interactions |

| 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole | Weak C—H⋯O, C—H⋯N, and C—H⋯Cl interactions iucr.org | Not specified |

| 1-methyl-5-nitro-1H-imidazole | Weak C—H⋯O and C—H⋯N hydrogen bonding nih.gov | Not specified |

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate | Intermolecular N—H⋯N and C—H⋯O hydrogen bonds nih.gov | Weak π–π stacking with a centroid–centroid distance of 3.894 (2) Å nih.gov |

Crystal Packing and Solid-State Architecture

The arrangement of molecules in the crystal, or crystal packing, is a result of the interplay of the aforementioned intermolecular interactions. In related nitroimidazole compounds, these interactions lead to the formation of distinct supramolecular architectures.

For example, the weak C—H···O, C—H⋯N, and C—H⋯Cl interactions in 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole connect the molecules into dimers and layers iucr.org. In the case of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate, a combination of intermolecular N—H⋯N and C—H⋯O hydrogen bonds links the molecules into infinite ribbons nih.gov.

The planarity of the methyl-nitro-1H-imidazole core is a common feature in these structures, with substituent groups causing some conformational variations iucr.org. The nitro group is often twisted with respect to the imidazole ring. For instance, in 1-methyl-5-nitro-1H-imidazole, the dihedral angle between the nitro group and the imidazole ring is 5.60 (2)° nih.gov. The specific arrangement of the ethyl, methyl, and nitro groups on the imidazole ring of this compound would dictate its unique crystal packing and solid-state architecture. Without experimental data, further detailed description remains speculative.

Below is a table summarizing the crystal system and space group of similar compounds, which provides insight into their solid-state architecture.

| Compound Name | Crystal System | Space Group |

| 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole | Triclinic | P1 |

| 1-methyl-5-nitro-1H-imidazole | Orthorhombic | Not specified |

| 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate | Monoclinic | P21/n |

After conducting a thorough search for scientific literature focusing on the chemical compound "this compound," it has been determined that there is insufficient specific data available in the public domain to generate the requested article according to the provided outline and strict content requirements.

The search for computational and theoretical chemistry studies, including Density Functional Theory (DFT), Frontier Molecular Orbitals (HOMO-LUMO), predicted chemical shifts (NMR, IR), and Molecular Electrostatic Potential (MEP) analysis, did not yield specific results for "this compound."

While information is available for structurally similar compounds, such as 1-methyl-4-nitro-1H-imidazole and 1-methyl-5-nitro-1H-imidazole, the user's instructions to focus solely on "this compound" and not to introduce information outside the explicit scope prevents the use of data from these related but distinct molecules. Using data from different compounds would be scientifically inaccurate and would violate the core instructions of the request.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the computational and theoretical chemistry of "this compound" at this time.

Computational and Theoretical Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional structure and dynamic properties of molecules. For 1-ethyl-5-methyl-4-nitro-1H-imidazole, these studies focus on identifying stable conformations and understanding the flexibility of the core imidazole (B134444) structure.

The exploration of stable conformations for nitroimidazole derivatives often reveals that the core imidazole ring is largely planar. nih.gov In related compounds, the methyl-nitro-1H-imidazole moiety maintains a high degree of planarity. nih.gov However, slight twists of the nitro group relative to the imidazole ring are common. For instance, in the crystal structure of 1-methyl-5-nitro-1H-imidazole, the nitro group is twisted by a dihedral angle of 5.60 (2)° with respect to the imidazole ring, a result of the interaction between the methyl and nitro groups. researchgate.netnih.gov

| Bond | Torsion Angle (°) |

|---|---|

| N1—C5 | Variable |

| C5—C6 | Variable |

| C6—O1 | Variable |

This table illustrates how torsions about bonds in the side chain of a similar nitroimidazole compound lead to different conformations, a principle that applies to the ethyl group in this compound.

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time. Studies on various imidazole derivatives indicate that the imidazole ring itself is a relatively rigid structure. nih.gov The primary sources of flexibility in this compound are the rotations of the ethyl, methyl, and nitro substituents. The nitro group can exhibit slight out-of-plane twisting, and the ethyl group at the N1 position can rotate freely, allowing the molecule to adopt various orientations in different environments. nih.gov This dynamic behavior is crucial for its interaction with biological targets, as the molecule may need to adopt a specific conformation to fit into a binding site.

In Silico Studies for Structure-Activity Relationship (SAR) Prediction

In silico studies are fundamental in predicting the structure-activity relationship (SAR) of chemical compounds. These computational approaches help to elucidate the mechanisms of action and to design new derivatives with improved properties.

Computational models, such as molecular docking, are widely used to gain mechanistic insights into how nitroimidazole derivatives interact with biological targets. researchgate.netresearchgate.netnih.gov Docking studies predict the preferred binding mode of a ligand to a receptor, providing information on binding affinity and key interactions. researchgate.net For example, in studies of other nitroimidazole analogues, docking has been used to identify strong binding affinities with protein targets, highlighting favorable hydrophobic interactions within the active site. researchgate.netsciencescholar.us

Following docking, molecular dynamics simulations can be employed to assess the stability of the ligand-receptor complex over time. ajchem-a.com These simulations can confirm stable interactions and reveal conformational fluctuations of the complex, providing deeper mechanistic understanding. researchgate.net Such computational approaches are instrumental in rational drug design, allowing for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation. scispace.com

The substituents on the imidazole ring—the ethyl group at N1, the methyl group at C5, and the nitro group at C4—have profound electronic and steric effects on the reactivity of this compound.

| Substituent Effect | Impact on Molecular Properties |

|---|---|

| Electron-withdrawing (e.g., -NO₂) | Decreases basicity of N3, Increases ionization potential, electrophilicity, and hardness |

| Electron-donating (e.g., -CH₃) | Influences energetic stability and physicochemical features |

| Steric Hindrance | Affects regioselectivity of reactions and molecular conformation |

Reaction Chemistry and Derivatization of 1 Ethyl 5 Methyl 4 Nitro 1h Imidazole

Reactivity of the Nitro Group

The nitro group at the C4 position is the primary site of reactivity and is central to the compound's biological and chemical properties. Its strong electron-withdrawing character significantly influences the electron density distribution across the imidazole (B134444) ring.

The most prominent reaction of the nitro group in nitroimidazoles is its reduction to an amino group. This transformation is a key step in both metabolic activation and synthetic derivatization. Catalytic hydrogenation is a common and effective method for this reduction.

For instance, the reduction of related 2-substituted-1-methyl-5-nitroimidazoles has been successfully achieved using Raney Nickel as a catalyst in a suitable solvent like anhydrous ethyl acetate. core.ac.uk This process involves the absorption of multiple molar equivalents of hydrogen, leading to the formation of the corresponding 5-aminoimidazole derivative. core.ac.uk Applying this methodology to 1-ethyl-5-methyl-4-nitro-1H-imidazole would yield 1-ethyl-5-methyl-4-amino-1H-imidazole. These resulting aminoimidazoles are often stable enough to be isolated, though they can be susceptible to air oxidation. psu.edu They serve as valuable intermediates for further functionalization, such as acylation, to produce stable amide derivatives. core.ac.ukpsu.edu

Table 1: General Conditions for Nitro Group Reduction

| Reaction Type | Catalyst | Solvent | Product |

|---|

This table illustrates common conditions for the reduction of nitroimidazoles based on analogous compounds.

Under anaerobic conditions, the nitro group of 5-nitroimidazoles can undergo a stepwise reduction process, forming a series of highly reactive intermediates. nih.govhumanjournals.com This bioreduction is crucial to the mechanism of action of many nitroimidazole-based drugs. niscpr.res.in The process is initiated by a one-electron reduction to form a nitro radical anion. humanjournals.comresearchgate.net

This radical anion is unstable and can undergo further reduction to generate other reactive species, including nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) derivatives. humanjournals.comniscpr.res.in These intermediates are cytotoxic as they can covalently bind to and cause degradation and strand breakage in macromolecules like DNA. humanjournals.comjocpr.com While the ultimate product is the stable amino derivative, it is these transient, reactive intermediates that are responsible for the biological effects observed in anaerobic microorganisms. nih.govjocpr.com

Nucleophilic Substitution Reactions

The electron-deficient nature of the imidazole ring, enhanced by the C4-nitro group, makes it susceptible to nucleophilic substitution reactions.

Conversely, the ethyl group at N1 and the methyl group at C5 are electron-donating groups. These alkyl groups slightly counteract the effect of the nitro group by increasing the electron density on the ring, but the overwhelming influence is still that of the nitro substituent. Computational studies on similar nitroimidazoles show that electron-withdrawing substituents increase the molecule's electrophilicity and hardness, while decreasing the dipole moment. rsc.org Therefore, the reactivity of this compound in nucleophilic substitutions is primarily driven by the activating effect of the nitro group.

Table 2: Predicted Influence of Substituents on Reactivity

| Substituent | Position | Electronic Effect | Impact on Ring Electrophilicity |

|---|---|---|---|

| Nitro (-NO₂) | C4 | Strong Electron-Withdrawing | Strong Increase |

| Ethyl (-CH₂CH₃) | N1 | Electron-Donating | Slight Decrease |

This table summarizes the expected electronic effects of substituents on the imidazole ring's reactivity towards nucleophiles.

Nucleophilic attack can occur at several positions on the imidazole ring. Studies on related dihalogenated 1-methyl-5-nitroimidazoles have shown that the site of substitution can depend on the nature of the nucleophile. researchgate.net For example, "hard" nucleophiles tend to react at the C2 position, while "soft" nucleophiles favor the C4 position. researchgate.net

In this compound, the C2 position is a potential site for nucleophilic attack. Furthermore, the nitro group itself can act as a leaving group in certain nucleophilic aromatic substitution (SNAr) reactions. Research has demonstrated that the nitro group of nitroimidazoles can be displaced by carbon nucleophiles, sometimes even in aqueous media without a catalyst, highlighting its lability under specific conditions. rsc.org

Hydrolysis Reactions of Ester Derivatives

Ester derivatives of nitroimidazoles can be synthesized to modify the compound's physicochemical properties. For instance, esterification of a hydroxyl group on a side chain is a common derivatization strategy. jocpr.com These ester derivatives can undergo hydrolysis to regenerate the alcohol or yield a carboxylic acid.

The hydrolysis of an ester is typically carried out under acidic or basic conditions. For example, the hydrolysis of a carbethoxy group from a related 2-acyl-1-methyl-5-nitroimidazole derivative was achieved using aqueous sodium hydroxide (B78521) at room temperature. core.ac.uk This alkaline hydrolysis effectively cleaves the ester linkage to yield the corresponding carboxylate salt, which can then be neutralized to form the carboxylic acid. It is expected that ester derivatives of this compound would undergo similar hydrolysis reactions under standard conditions.

Exploration of Novel Derivative Synthesis Pathways

The chemical scaffold of this compound presents a versatile platform for the synthesis of novel derivatives. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the reactivity of the imidazole ring, making it susceptible to certain nucleophilic substitution reactions. Furthermore, the methyl group at the C5 position offers a potential site for functionalization. This section explores prospective synthetic routes for creating new alkyl/aryl ether and amide derivatives, drawing upon established reaction principles within nitroimidazole chemistry.

Alkyl and Aryl Ether Derivatization

The synthesis of alkyl and aryl ether derivatives of this compound is an area of interest for modifying the compound's physicochemical properties. Direct etherification on the imidazole ring is not straightforward. However, a plausible pathway involves the principle of nucleophilic aromatic substitution (SNAr). In this approach, a precursor molecule, such as a halogenated version of the target compound, would be necessary. The nitro group is crucial as it activates the imidazole ring, making it more susceptible to nucleophilic attack.

A hypothetical pathway could commence with a precursor like 1-ethyl-5-methyl-2-halo-4-nitro-1H-imidazole. In such a compound, the halogen at the C2 position would be activated for displacement by the strong electron-withdrawing effect of the 4-nitro group. Hard nucleophiles, such as methoxide, have been shown to react at the 2-position of similarly substituted nitroimidazoles.

The general reaction scheme would involve treating the halogenated precursor with an appropriate alkoxide or aryloxide in a suitable solvent. The reaction conditions would likely require optimization based on the specific nucleophile and substrate used.

Table 1: Hypothetical Reaction Conditions for Alkyl and Aryl Ether Synthesis

| Reagent/Condition | Purpose | Analogous Reaction Reference |

| Sodium Methoxide (CH₃ONa) | Nucleophile for alkyl ether formation | Nucleophilic displacement on halo-nitroimidazoles researchgate.net |

| Sodium Phenoxide (C₆H₅ONa) | Nucleophile for aryl ether formation | Nucleophilic displacement on halo-nitroimidazoles researchgate.net |

| Dimethylformamide (DMF) | Aprotic polar solvent to facilitate SNAr | General solvent for SNAr reactions researchgate.net |

| Elevated Temperature | To overcome the activation energy barrier | Heating often improves yields in SNAr derpharmachemica.comresearchgate.net |

It is important to note that the direct displacement of the nitro group itself by an oxygen nucleophile is a less common but reported reaction for some highly activated nitroaromatic compounds. However, the substitution of a strategically placed leaving group like a halogen is a more conventional and predictable approach.

Amide Linkage Formation

The formation of amide linkages requires the presence of a carboxylic acid functional group (or its activated derivative) and an amine. To synthesize amide derivatives of this compound, a carboxyl group would need to be introduced onto the core structure. A feasible strategy involves the functionalization of the C5-methyl group.

This multi-step pathway would begin with the oxidation of the methyl group to a carboxylic acid. This transformation would yield 1-ethyl-4-nitro-1H-imidazole-5-carboxylic acid. This intermediate is pivotal, as it can then undergo standard amide coupling reactions with a variety of primary or secondary amines.

The amidation step can be achieved using several well-established methods. A common approach is the use of a coupling agent, such as carbonyldiimidazole (CDI) or phosphorus oxychloride, which activates the carboxylic acid for nucleophilic attack by the amine. derpharmachemica.comfinechem-mirea.ru

Table 2: Proposed Reagents for Amide Linkage Formation

| Step | Reagent/Condition | Purpose | Analogous Reaction Reference |

| 1. Oxidation | Potassium Permanganate (KMnO₄) | Oxidation of the C5-methyl group to a carboxylic acid | Standard organic synthesis procedure |

| 2. Amide Coupling | Carbonyldiimidazole (CDI) in DMF | Activation of the carboxylic acid for amidation | Amide synthesis from (4-nitro-1H-imidazol-1-yl)acetic acid finechem-mirea.ru |

| Various Amines (R-NH₂) | Nucleophile to form the final amide product | Synthesis of diverse amide derivatives derpharmachemica.com | |

| Phosphorus Oxychloride (POCl₃) in Pyridine | Alternative condensing agent for amide bond formation | Synthesis of amide derivatives of a nitroimidazole carboxylic acid derpharmachemica.com |

This synthetic route offers considerable flexibility, as a wide array of commercially available amines can be used in the final step, allowing for the generation of a diverse library of amide derivatives. The properties of the resulting compounds would be dictated by the nature of the "R" group introduced from the amine. Research on other nitroimidazole-based scaffolds has demonstrated the successful synthesis of various amide derivatives with potential biological activities. nih.gov

Mechanistic Insights into Molecular Interactions Non Clinical Focus

Molecular Basis of Nitroimidazole Bioactivation

The bioactivation of nitroimidazoles is a reductive process that occurs preferentially under hypoxic conditions. The electron-withdrawing nature of the nitro group makes these compounds susceptible to reduction by specific enzymes.

The initial and rate-limiting step in the bioactivation of nitroimidazoles is the transfer of a single electron to the nitro group. This reduction is significantly influenced by the compound's one-electron reduction potential (E¹₇). Generally, 4-nitroimidazoles are considered weaker oxidants compared to their 2- and 5-nitroimidazole counterparts, possessing a more negative reduction potential. rsc.org This characteristic implies that they require a more strongly reducing environment for efficient bioactivation. The one-electron reduction potential for 4-nitroimidazole has been estimated to be less than or equal to -527 mV. rsc.org While the precise E¹₇ value for 1-ethyl-5-methyl-4-nitro-1H-imidazole is not documented in the available literature, it is expected to be in a similar range, characteristic of 4-nitroimidazoles.

Upon receiving an electron, the nitro group is converted into a nitro radical anion. This highly reactive intermediate is a key player in the subsequent cascade of reactions. In the presence of oxygen, this radical anion can be rapidly re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide radicals. However, under anaerobic or hypoxic conditions, the nitro radical anion can undergo further reduction and rearrangement to form other cytotoxic species, including nitroso and hydroxylamine (B1172632) derivatives. These reactive nitrogen species are ultimately responsible for the biological effects of the compound. nih.gov

The reduction of the nitro group is not a spontaneous process but is catalyzed by a class of enzymes known as nitroreductases. oup.comnih.gov These flavoenzymes are widely distributed in anaerobic bacteria and some eukaryotic cells. oup.com Bacterial nitroreductases are broadly classified into two types based on their sensitivity to oxygen. Type I nitroreductases are oxygen-insensitive and can reduce the nitro group through a series of two-electron transfers, directly yielding the hydroxylamine derivative. In contrast, Type II nitroreductases are oxygen-sensitive and catalyze a one-electron reduction to the nitro radical anion. oup.com The specific nitroreductases involved in the bioactivation of this compound have not been explicitly identified. However, it is understood that such enzymes are essential for the activation of nitroimidazole prodrugs. nih.govmdpi.com

Interaction with Biomolecules (In Vitro Models)

Once bioactivated, the resulting reactive species from this compound can interact with and damage critical cellular components, most notably DNA and proteins. These interactions are believed to be the primary mechanism of their biological action.

In vitro studies with other nitroimidazoles have demonstrated that their reduced metabolites can covalently bind to DNA. nih.gov This binding can disrupt the structure and function of DNA, leading to mutations and cell death. The interaction of reduced nitroimidazoles with DNA has been shown to cause various types of damage, including strand breaks. nih.gov While direct evidence for this compound is not available, it is hypothesized that its reactive intermediates would similarly interact with DNA. The degree of DNA damage induced by nitroimidazoles has been correlated with their reduction potential, suggesting that the efficiency of bioactivation is a key determinant of their DNA-damaging capacity. nih.gov

Inhibition of Specific Biochemical Pathways

The mechanism of action for nitroimidazole compounds is complex and primarily involves their role as prodrugs that require reductive bioactivation. nih.gov This process is crucial for their biological effects, which span antibacterial, antiprotozoal, and anticancer activities. mdpi.com The core mechanism hinges on the reduction of the nitro group (—NO2) under hypoxic (low oxygen) conditions, a common feature in the microenvironment of solid tumors and anaerobic microorganisms. nih.govdovepress.com

Once inside a cell, the nitroimidazole molecule undergoes a one-electron reduction, typically catalyzed by nitroreductase enzymes like the deazaflavin-dependent nitroreductase (Ddn), to form a nitro radical anion. nih.govacs.org In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle. However, under anaerobic or hypoxic conditions, further reduction occurs, generating reactive nitrogen species, including nitric oxide (NO) and other cytotoxic intermediates. nih.govunimib.itmdpi.com

These reactive species are the primary effectors of cellular damage. They can interact with and inhibit critical cellular components and pathways:

DNA Damage: The generated radicals can cause DNA strand breaks, form adducts with DNA bases, and induce mutations, ultimately leading to cell death. mdpi.comunimib.it

Inhibition of DNA Synthesis: By damaging the DNA template and interacting with replication machinery, these compounds can halt DNA synthesis. unimib.it

Respiratory Poisoning: In some organisms, such as Mycobacterium tuberculosis, the release of nitric oxide can disrupt the electron transport chain, interfering with ATP synthesis and leading to respiratory poisoning. nih.govunimib.it

Enzyme Inhibition: The reactive intermediates can covalently bind to proteins and inhibit the function of essential enzymes. nih.gov For some nitroimidazole hybrids, this includes targets like topoisomerase IV, an enzyme vital for DNA replication. acs.org

Structure-Activity Relationship (SAR) at a Mechanistic Level

The biological efficacy of nitroimidazoles is highly dependent on their molecular structure. Modifications to the substituents on the imidazole (B134444) ring can significantly alter their chemical properties and, consequently, their interactions with biological targets.

The structure of this compound features three key substituents on the imidazole core: an ethyl group at the N-1 position, a methyl group at the C-5 position, and a nitro group at the C-4 position. Each plays a role in defining the molecule's activity.

Position of the Nitro Group: The placement of the nitro group is a critical determinant of activity. Studies comparing 4-nitroimidazoles and 5-nitroimidazoles have revealed significant differences in their biological profiles. For instance, 4-nitroimidazoles have shown activity against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles are typically active only against anaerobic microbes. nih.govresearchgate.net This distinction underscores the importance of the nitro group's position in facilitating the necessary molecular interactions for a specific biological effect.

N-1 Alkyl Group: The N-alkylation of the imidazole ring, in this case with an ethyl group, is a common strategy in the design of nitroimidazole derivatives. nih.gov The length and nature of this alkyl chain can influence the compound's lipophilicity, which affects its ability to cross cell membranes and reach its target. mdpi.com Studies on N-alkyl-nitroimidazoles have shown that varying the chain length from methyl to butyl can alter cytotoxic activity against cancer cell lines, suggesting that the N-1 substituent plays a role in modulating biological potency. openmedicinalchemistryjournal.com

Substituents on the Imidazole Ring: The presence of a methyl group at the C-5 position can also impact activity. Ring substituents influence the electronic environment of the molecule and can introduce steric effects. For example, adding other electron-accepting groups to the 4-nitroimidazole ring has been shown to increase cytotoxic activity. mdpi.comresearchgate.net

The table below summarizes the general influence of key structural features on the activity of 4-nitroimidazole analogs, based on extensive research in the field.

| Structural Feature | Influence on Molecular Interaction and Activity | Source |

| Nitro Group Position | Crucial for activity; 4-nitro isomers often exhibit a broader spectrum of activity (aerobic and anaerobic) compared to 5-nitro isomers. | nih.govresearchgate.net |

| N-1 Alkyl Chain | Modulates lipophilicity, affecting cell penetration and potency. Chain length can be optimized for specific targets. | nih.govopenmedicinalchemistryjournal.com |

| Ring Substituents (e.g., C-5 methyl) | Affects electronic properties and can introduce steric hindrance, influencing binding and reactivity. | mdpi.comresearchgate.net |

| 2-Position Substituent | In bicyclic nitroimidazoles, an electron-donating atom (like oxygen or nitrogen) at the 2-position is often required for aerobic activity. | nih.gov |

The efficacy of this compound is intrinsically linked to its electronic properties, which are dominated by the strongly electron-withdrawing nature of the C-4 nitro group. mdpi.com This property is fundamental to the reductive activation mechanism.

The high electron affinity of the nitroimidazole ring makes it susceptible to accepting an electron to form a radical anion. nih.gov The redox potential of the molecule—a measure of its tendency to be reduced—is a key factor. A sufficiently low redox potential allows for selective reduction in hypoxic cells, which have a more reducing environment compared to healthy, oxygenated tissues. acs.org

The electronic properties of the substituents modulate this redox potential.

The nitro group is the primary driver, making the molecule an effective electron acceptor. nih.gov Its presence is essential for the formation of the cytotoxic reactive species. nih.gov

The ethyl group at N-1 and the methyl group at C-5 are electron-donating. These groups can subtly influence the electron density of the imidazole ring, thereby fine-tuning the molecule's redox potential and reactivity.

This delicate balance of electronic factors is critical. The molecule must be stable enough to reach its target but also possess the right electronic characteristics to undergo efficient and selective reduction where it is needed most. nih.gov

Steric hindrance refers to the spatial arrangement of atoms and how it can impede chemical reactions or molecular interactions. In this compound, the ethyl and methyl groups can exert steric effects that influence both its synthesis and its biological activity.

During chemical synthesis, such as the N-alkylation of the imidazole ring, the position of existing groups can direct the position of new substituents. For example, in related compounds, the steric effect of a nitro group has been shown to favor alkylation at the less hindered nitrogen atom.

In a biological context, steric hindrance can affect how the molecule binds to the active site of an enzyme, such as a nitroreductase.

The ethyl group at N-1 and the methyl group at C-5 occupy space and can influence the orientation of the molecule within a binding pocket. If these groups are too bulky, they may prevent an optimal fit, thereby reducing the efficiency of the enzymatic reduction required for activation. nih.gov

Advanced Applications and Research Directions

Role in Material Science

The imidazole (B134444) core and the nitro functional group of 1-ethyl-5-methyl-4-nitro-1H-imidazole suggest its potential utility in the development of novel materials, particularly in the fields of ionic liquids and coordination chemistry.

While specific studies on this compound in ionic liquids are not extensively documented, the broader class of imidazolium-based ionic liquids has shown significant promise in controlling crystallization processes and particle formation. Ionic liquids are salts with low melting points, and their tunable nature allows for the design of specific properties. The introduction of a nitro group, as seen in the target compound, can influence the polarity, viscosity, and coordinating ability of the resulting ionic liquid.

Imidazolium-based ionic liquids have been successfully employed as solvents and additives in the crystallization of active pharmaceutical ingredients (APIs) and other organic compounds. They can affect the solubility, nucleation, and growth of crystals, leading to the formation of specific polymorphs or crystal habits. The potential for this compound to be a precursor for such ionic liquids is an area of active research interest researchgate.netacs.org. The synthesis of novel ionic liquids from nitro- and nitrile-substituted N,N'-dialkylimidazolium salts has been explored, indicating that an electron-withdrawing nitro-substituent can be successfully incorporated and influences the melting behavior similarly to a methyl group researchgate.net. The use of such functionalized ionic liquids can offer advantages in terms of process efficiency and the quality of the final crystalline product.

Table 1: Potential Applications of Imidazolium-Based Ionic Liquids in Crystallization

| Application Area | Role of Ionic Liquid | Potential Advantage of Nitro-Substitution |

| Polymorph Screening | Solvent, Anti-solvent | Altered solubility profiles leading to new polymorphs |

| Crystal Habit Modification | Additive | Directed crystal growth for improved physical properties |

| Nanoparticle Synthesis | Stabilizing Agent | Control over particle size and morphology |

| Cooling Crystallization | Solvent | Enhanced solubility of APIs |

The nitrogen atoms of the imidazole ring in this compound can act as ligands, coordinating with various metal ions to form coordination complexes. The presence of the nitro group can further influence the electronic properties of the imidazole ring, thereby affecting the stability and reactivity of the resulting metal complexes.

Research on nitroimidazole-based metal complexes has revealed a range of interesting properties and applications. For instance, ruthenium(II) complexes incorporating 5-nitroimidazole have been synthesized and studied for their photostable and light-responsive antibacterial properties acs.orgnih.govunifi.it. In these complexes, the 5-nitroimidazole coordinates to the metal center as an imidazolate anion acs.orgunifi.it. The coordination of nitroimidazoles with other biometals such as Co(II), Ni(II), and Zn(II) has also been investigated, where the nitro group and a nitrogen atom of the imidazole ring are involved in chelation agepi.md. These bifunctional metal-nitroimidazole complexes have potential applications in various fields, including medicine and catalysis agepi.mdopenmedscience.com. The specific coordination behavior of this compound with different metal ions is a subject for further investigation, with the potential to yield novel materials with tailored magnetic, optical, or catalytic properties.

Intermediacy in Organic Synthesis

Nitroimidazoles are recognized as valuable intermediates in organic synthesis due to the versatile reactivity of the nitro group and the imidazole core. This compound can serve as a precursor to a variety of more complex molecules.

The nitro group in this compound can be readily transformed into other functional groups, such as an amino group, which can then participate in further reactions to build more elaborate heterocyclic systems. The reduction of the nitro group to an amine is a common transformation that opens up pathways to fused imidazole derivatives and other polycyclic aromatic systems. These complex heterocyclic structures are often found in biologically active molecules and functional materials. The synthesis of 1,5-disubstituted imidazole-4-carboxylate esters, which are important structural motifs in many biologically active compounds, often proceeds through intermediates that can be conceptually related to substituted nitroimidazoles nih.gov. The regioselective synthesis of N-alkyl-4-nitro-1H-imidazoles highlights the importance of these compounds as intermediates for further chemical modifications .

The presence of multiple functional groups (ethyl, methyl, and nitro) on the imidazole ring of this compound makes it a versatile building block for the synthesis of multifunctional compounds. The nitro group, in particular, is a versatile functional group that can participate in a variety of chemical transformations frontiersin.org. For example, the nitro group can be used to introduce other functionalities or to direct the regioselectivity of subsequent reactions. This allows for the construction of molecules with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science. Nitroimidazole derivatives are known to be important intermediates in organic synthesis and are used in the production of pharmaceuticals and agrochemicals mdpi.com. The synthesis of various 5-nitroimidazole derivatives has been explored to develop new compounds with potential biological activities humanjournals.com.

Analytical Method Development for Detection and Quantification

The detection and quantification of this compound are crucial for quality control in its synthesis and for monitoring its presence in various matrices. While specific analytical methods for this exact compound are not widely published, methods developed for other nitroimidazoles and related compounds can be adapted.

A review of analytical methods for the determination of 4(5)-methylimidazole in food matrices highlights the challenges and strategies for analyzing such compounds mdpi.com. These challenges often include high polarity, water solubility, and the lack of strong chromophores, which can make detection by UV-Vis spectroscopy difficult mdpi.com.

Commonly employed techniques for the analysis of related imidazole derivatives include:

Liquid Chromatography (LC): Often coupled with mass spectrometry (LC-MS) for high sensitivity and selectivity. Reversed-phase LC with a suitable column and mobile phase can be optimized for the separation of this compound.

Gas Chromatography (GC): Also typically coupled with mass spectrometry (GC-MS). Derivatization may be necessary to improve the volatility and thermal stability of the analyte mdpi.com.

Capillary Electrophoresis (CE): An alternative separation technique that can be effective for polar and charged analytes.

Table 2: Potential Analytical Methods for this compound

| Analytical Technique | Detector | Potential Advantages | Potential Challenges |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis, Mass Spectrometry (MS) | High resolution, suitable for non-volatile compounds | May require specific column chemistry for good retention |

| Gas Chromatography (GC) | Flame Ionization (FID), Mass Spectrometry (MS) | High efficiency, excellent for volatile compounds | May require derivatization to improve volatility |

| Capillary Electrophoresis (CE) | UV-Vis, Mass Spectrometry (MS) | High efficiency, low sample consumption | Lower sensitivity compared to LC-MS and GC-MS |

The development of robust and validated analytical methods is essential for future research and applications involving this compound.

Chromatographic Techniques (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable tools for the separation, identification, and quantification of this compound and related compounds. These techniques offer high resolution and sensitivity, crucial for analyzing complex mixtures and trace amounts.

The separation of nitroimidazoles is typically achieved using reverse-phase chromatography. sielc.com In this mode, a nonpolar stationary phase, commonly a C18 column, is used with a polar mobile phase. A mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol constitutes the mobile phase. sielc.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities.

For instance, a method for analyzing various nitroimidazoles uses a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% (v/v) formic acid, at a flow rate of 0.3 mL/min. nih.gov UPLC systems, which utilize columns with smaller particle sizes (typically <2 µm), can offer faster analysis times and improved resolution compared to traditional HPLC. nih.gov Detection is commonly performed using UV spectrophotometry, as the nitroimidazole ring possesses a strong chromophore. nih.govusda.gov Wavelengths in the range of 270-320 nm are often used for detection. sielc.comnih.govjetir.org

The following table summarizes typical conditions used for the chromatographic analysis of related nitroimidazole compounds.

| Parameter | HPLC Conditions | UPLC Conditions |

| Column | Phenomenex Luna C18(2) (2 x 50 mm, 3 µm) nih.gov | Reversed phase BEH C18 nih.gov |

| Mobile Phase | Water/Acetonitrile with 0.1% formic acid nih.gov | Acetonitrile, water nih.gov |

| Elution Mode | Gradient nih.gov | Isocratic or Gradient |

| Flow Rate | 0.3 mL/min nih.gov | Not specified |

| Detector | Diode Array Detector (UV) at 270 & 310 nm nih.gov | Tandem Mass Spectrometry (MS/MS) nih.gov |

Spectroscopic Methods for Quantitative Analysis

While chromatographic techniques are powerful, spectroscopic methods provide complementary and sometimes primary means for the quantitative analysis of this compound.

UV-Visible Spectrophotometry: This technique is straightforward, cost-effective, and widely used for the quantification of nitroimidazoles. jetir.org It is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. Metronidazole, a related 5-nitroimidazole, has a maximum absorbance (λmax) at approximately 320 nm in a solution of dimethylformamide and water. jetir.org Another study reports a λmax of 277 nm. medicopublication.com This method is particularly useful for routine quality control analysis of pharmaceutical formulations. jetir.orgmedicopublication.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily known for structural elucidation, NMR can also be a powerful quantitative tool (qNMR). nih.gov By integrating the signals of the target compound's protons against those of a known amount of an internal standard, a precise and accurate concentration can be determined without the need for a specific reference standard of the analyte itself. researchgate.netnih.govuaeu.ac.ae For example, specific proton signals of metronidazole and an internal standard like maleic acid can be used for quantification. researchgate.netuaeu.ac.ae

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS/MS), mass spectrometry offers exceptional sensitivity and selectivity for quantitative analysis. nih.govresearchgate.net This is particularly valuable for determining trace levels of nitroimidazoles and their metabolites in complex biological matrices. nih.govnih.gov The technique operates by ionizing the analyte and then separating and detecting the ions based on their mass-to-charge ratio. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for the target compound are monitored, significantly enhancing specificity and reducing background noise. nih.gov Isotope-labeled internal standards are often used to achieve high accuracy and precision. nih.gov

The following table highlights key spectroscopic data for related nitroimidazole compounds.

| Spectroscopic Method | Compound Type | Key Parameters and Observations |

| UV-Vis | 5-Nitroimidazoles | λmax typically observed between 277 nm and 320 nm. jetir.orgmedicopublication.com |

| ¹H NMR | 4-Nitroimidazole | Characteristic signals for imidazole ring protons observed at 8.30 ppm and 7.85 ppm in DMSO-d₆. chemicalbook.com |

| ¹³C NMR | 2-methyl-5-nitro-1H-imidazole derivatives | Structures confirmed by ¹³C NMR spectroscopy. nih.gov |

| LC-MS/MS | Various Nitroimidazoles | Utilizes positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. nih.govnih.gov |

Theoretical Frameworks for Future Research

Theoretical and computational chemistry are playing an increasingly vital role in guiding the synthesis and development of new chemical entities. For this compound, these frameworks provide a rational basis for designing next-generation compounds.

Development of Predictive Models for Molecular Behavior

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties. nih.govnih.gov These models are essential for predicting the behavior of novel, unsynthesized molecules, thereby saving significant time and resources in the drug discovery process.

For nitroimidazoles, QSAR models have been developed to predict their antitubercular and antiprotozoal activities. nih.govnih.gov These models often use descriptors such as hydrophobicity, electronic properties (like the energy of the Lowest Unoccupied Molecular Orbital, E-LUMO), and steric parameters. mdpi.com For instance, a 3D-QSAR model for antitubercular nitroimidazoles identified a pharmacophore featuring hydrogen bond acceptors, a hydrogen bond donor, and a hydrophobic region as critical determinants of activity. nih.gov Such models can guide the modification of the this compound structure to enhance desired properties. For example, studies have shown that for some nitroimidazoles, the 5-nitro position contributes positively to activity, while the 4-nitro position contributes negatively, highlighting the nuanced structure-activity relationships. nih.gov

Computational methods like Density Functional Theory (DFT) can also predict molecular properties, including conformational preferences, and spectroscopic signatures (IR, Raman, NMR). nih.govnih.govresearchgate.net These calculations deepen the understanding of the electronic structure and can be correlated with experimental findings. nih.govnih.gov

Rational Design of Imidazole-Based Compounds

Rational design involves the deliberate synthesis of new molecules based on a thorough understanding of their structure-activity relationships (SAR). nih.gov The goal is to optimize the interaction of the compound with its biological target or to fine-tune its physicochemical properties.

The imidazole ring is a versatile scaffold that allows for substitution at multiple positions. For 4-nitroimidazoles, research has shown that modifications to the side chains attached to the imidazole nitrogen and other ring positions can dramatically influence biological activity. nih.govnih.gov

Key principles in the rational design of nitroimidazole-based compounds include:

Modifying Lipophilicity: The addition or modification of lipophilic "tails" can be crucial for activity. For 4-nitroimidazoles, a lipophilic side chain is often required for both aerobic and anaerobic activity against certain pathogens. nih.gov

Introducing Functional Groups: The synthesis of new derivatives often involves introducing different functional groups, such as amides, esters, or other heterocyclic rings, to explore new chemical space and potential biological interactions. brieflands.comresearchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency or a better safety profile.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.netcell.com By visualizing these interactions, researchers can design modifications to the compound to improve its binding affinity and, consequently, its efficacy. researchgate.net For example, docking studies on 4-nitroimidazole derivatives have helped to understand how they bind within the active sites of target proteins. researchgate.net

The synthesis of novel 4-nitroimidazole derivatives bearing aryl piperazines or other heterocyclic moieties is an active area of research, with the aim of developing new agents with enhanced biological profiles. nih.gov This strategic approach, combining synthetic chemistry with computational modeling, is essential for the future development of advanced imidazole-based compounds.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.